1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol
CAS No.: 2126177-14-6
Cat. No.: VC2898048
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126177-14-6 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 1-[(2-methylimidazol-1-yl)methyl]cyclobutan-1-ol |
| Standard InChI | InChI=1S/C9H14N2O/c1-8-10-5-6-11(8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3 |
| Standard InChI Key | VRBWFKVWWKEJBB-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2(CCC2)O |
| Canonical SMILES | CC1=NC=CN1CC2(CCC2)O |
Introduction
Structural Characteristics and Properties
Chemical Identity and Nomenclature
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is uniquely identified through several standardized chemical identifiers. The compound is registered with CAS number 2126177-14-6, providing a distinct reference point in chemical databases and literature . Its IUPAC name, 1-[(2-methylimidazol-1-yl)methyl]cyclobutan-1-ol, reflects its structural composition, indicating a cyclobutanol substituted with a methylimidazole group via a methylene bridge. For computational and database purposes, the compound is characterized by its InChI code: InChI=1S/C9H14N2O/c1-8-10-5-6-11(8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3, and its corresponding InChI key: VRBWFKVWWKEJBB-UHFFFAOYSA-N . These identifiers ensure precise chemical identification across various chemical information systems and research platforms.
Physical and Chemical Properties
The physical and chemical properties of 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol provide fundamental information essential for understanding its behavior in different environments and potential applications. The compound's molecular formula is C9H14N2O with a calculated molecular weight of 166.22 g/mol . In its pure form, the compound exists as an oil at standard conditions, which influences its handling characteristics and potential formulation approaches . The commercially available compound typically has a purity of approximately 95%, which is sufficient for most research applications .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H14N2O | |
| Molecular Weight | 166.22 g/mol | |
| Physical State | Oil | |
| Standard Purity | 95% | |
| CAS Number | 2126177-14-6 | |
| InChI Key | VRBWFKVWWKEJBB-UHFFFAOYSA-N |
Structural Features and Molecular Analysis
The molecule 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol possesses several notable structural features that contribute to its chemical behavior and potential biological activity. The compound's architecture centers around a cyclobutane ring, which is a four-membered carbocyclic structure known for its ring strain and consequent reactivity. A distinctive feature is the tertiary alcohol group at the 1-position of the cyclobutane ring, which serves as a key functional group capable of hydrogen bonding and participating in various chemical transformations. Connected to this same carbon is a methylene bridge that links to the nitrogen atom of a 2-methyl-1H-imidazole heterocycle. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to participate in multiple types of interactions with biological targets. The methyl substituent at the 2-position of the imidazole ring modifies the electronic properties of the heterocycle, potentially influencing its interactions with biological systems.
The compound is specifically designated "for research use only" and not for human or veterinary use, reflecting its current status as a research compound rather than an approved therapeutic agent. This designation is typical for compounds in early stages of investigation or those used as chemical building blocks or reference standards in research settings.
Given the broader context of imidazole research, 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol may be part of structure-activity relationship studies examining how structural variations affect biological activity. Recent reviews on imidazole derivatives highlight continued interest in synthesizing and evaluating the bioactivity of these compounds, particularly for antibacterial applications .
Related Compounds and Comparative Analysis
Structural Analogs
Several structural analogs of 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol have been identified, providing comparative insights into structural variations and their potential impact on chemical and biological properties. A closely related compound is 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol (CAS 2126177-58-8), which differs by having an isopropyl group instead of a methyl group at the 2-position of the imidazole ring . This modification increases the molecular weight to 194.27 g/mol and introduces additional hydrophobicity through the isopropyl group, potentially affecting solubility, membrane permeability, and binding interactions with biological targets.
Another related compound class includes 1,4-bis(2-methyl-1H-imidazol-1-yl)butane (CAS 52550-63-7), which features two 2-methylimidazole groups connected by a butane chain . While this compound lacks the cyclobutanol structure, it shares the 2-methylimidazole moiety and could exhibit similar interaction patterns through the imidazole rings. The synthesis of this compound involves the reaction of 2-methylimidazole with potassium hydroxide followed by alkylation with 1,4-dichlorobutane, which could inform potential synthetic approaches for related imidazole derivatives .
Table 2: Comparison of 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol with Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol | 2126177-14-6 | C9H14N2O | 166.22 | Reference compound |
| 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol | 2126177-58-8 | C11H18N2O | 194.27 | Isopropyl instead of methyl at imidazole 2-position |
| 1,4-bis(2-methyl-1H-imidazol-1-yl)butane | 52550-63-7 | C12H18N4 | 218.3 | Two imidazole groups, linear butane chain instead of cyclobutanol |
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